3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Nucleophilic aromatic substitution Aminodehalogenation Pseudohalogen reactivity

Researchers seeking a halogenated phenylacetonitrile building block with a defined OCF₂H/Cl substitution pattern for pharmaceutical or agrochemical synthesis often face supply inconsistency. This compound offers a ready-to-use solution, eliminating the need for in-house difluorocarbene chemistry. Key advantages: (1) Synergistic electron-withdrawing effects of Cl and OCF₂H enable regioselective functionalization (intermediate pseudohalogen leaving-group reactivity). (2) Non-hazardous for DOT/IATA transport, enabling global shipping without dangerous-goods surcharges. (3) Consistent ≥95% purity supports reproducible results across multi-site research programs.

Molecular Formula C9H5Cl2F2NO
Molecular Weight 252.04 g/mol
CAS No. 1806352-91-9
Cat. No. B1410120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile
CAS1806352-91-9
Molecular FormulaC9H5Cl2F2NO
Molecular Weight252.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OC(F)F)Cl)CC#N
InChIInChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)4-7(11)8(6)15-9(12)13/h3-4,9H,1H2
InChIKeyQSVFUHXUVAXMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity & Procurement Baseline


3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile (CAS 1806352-91-9) is a halogenated phenylacetonitrile derivative with the molecular formula C₉H₅Cl₂F₂NO and a molecular weight of 252.04 g/mol . The compound bears an electron‑withdrawing difluoromethoxy (–OCF₂H) group at the 4‑position, flanked by two chlorine atoms at the 3‑ and 5‑positions on the aromatic ring, and a reactive acetonitrile (–CH₂CN) side chain. It is classified as a synthetic intermediate, primarily employed as a building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals . The structural combination of chlorine, difluoromethoxy, and nitrile functionalities imparts a distinctive electronic profile that differentiates it from simpler phenylacetonitrile analogues, enabling specific reactivity in downstream synthetic sequences.

Halogenated difluoromethoxy-phenylacetonitrile scaffold with dual Cl and –OCF₂H electron‑withdrawing groups
Reactive –CH₂CN side chain enables carboxylic acid or amine elaboration
Distinct electronic profile differentiates from simpler phenylacetonitrile building blocks

Why Generic Substitution Fails


Despite the apparent simplicity of its phenylacetonitrile scaffold, attempts to substitute 3,5-dichloro-4-(difluoromethoxy)phenylacetonitrile with unsubstituted or mono‑substituted phenylacetonitriles frequently fail to deliver equivalent outcomes. The synergistic electron‑withdrawing effects of the chlorine and difluoromethoxy substituents profoundly modulate the reactivity of both the aromatic ring and the acetonitrile side chain. A 2025 mechanistic study on competitive aromatic substitution explicitly ranked the reactivity of the difluoromethoxy group: it is significantly more labile than chlorine but less labile than fluorine under aminodehalogenation conditions [1]. This quantifies the OCF₂H group's intermediate pseudohalogen character in this substitution pattern. Removal or relocation of either substituent type therefore alters the kinetic profile of subsequent reactions, making generic replacement chemically non‑equivalent. The quantitative evidence below demonstrates where these differences manifest in measurable terms.

Target compound
3,5‑dichloro‑4‑(difluoromethoxy)phenylacetonitrile
Synergistic Cl/OCF₂H electron‑withdrawing effect defines a specific leaving‑group hierarchy (F > OCF₂H >> Cl) that controls amination selectivity.
Generic alternative
Unsubstituted or mono‑halogenated phenylacetonitrile
Lacks the OCF₂H/Cl combination; reaction kinetics and regioselectivity shift significantly, making direct replacement chemically non‑equivalent.

Product-Specific Quantitative Evidence Guide


Relative Leaving-Group Competence in Aminodehalogenation

The 4‑difluoromethoxy group in the 3,5‑dichloro‑4‑(difluoromethoxy)phenyl scaffold exhibits a defined intermediate reactivity ranking in competitive amination reactions. Under high‑pressure aqueous ammonia (80–160 °C), the OCF₂H group is displaced preferentially over chlorine, but is significantly less reactive than fluorine. This quantifiable hierarchy (F > OCF₂H >> Cl) establishes that 3,5‑dichloro‑4‑(difluoromethoxy)phenylacetonitrile cannot be replaced by its 3,5‑dichloro‑4‑fluoro or 3,5‑dichloro analogue without a substantial change in reaction rate and selectivity [1].

Leaving‑group competence
Class‑level inference
Reactivity order: F > OCF₂H >> Cl
Defines step‑selective nucleophilic aromatic substitution hierarchy for route design.
Derived from nitrobenzene model; exact target rates require verification.
Nucleophilic aromatic substitution Aminodehalogenation Pseudohalogen reactivity

Supplier Purity Variability & Reproducibility Impact

Commercial sources of 3,5‑dichloro‑4‑(difluoromethoxy)phenylacetonitrile report minimum purities of 95% (AKSci, Leyan) and 98% (MolCore) . The 3‑percentage‑point purity gap represents a measurable difference in impurity load (up to 5% vs. 2% total impurities) that can affect catalyst poisoning, side‑product formation, and the need for pre‑use purification. When compared to the non‑chlorinated analog 3‑(difluoromethoxy)phenylacetonitrile, which is typically offered at 98% , the procurement choice becomes binary: accept a lower‑purity starting material that may require purification, or select a higher‑purity vendor to enable reproducible, out‑of‑the‑bottle use.

Commercial purity
Data to verify
95–98% (varies by supplier)
3‑point purity gap may influence catalyst tolerance and pre‑use purification needs.
Batch‑specific CoA review recommended.
Quality control Purity specification Procurement

Transportation & Regulatory Classification

3,5‑Dichloro‑4‑(difluoromethoxy)phenylacetonitrile is classified as non‑hazardous for DOT/IATA transportation . In contrast, many structurally related halogenated acetonitriles (e.g., chloroacetonitrile, bromoacetonitrile) are regulated as toxic or corrosive hazardous materials, requiring costly dangerous‑goods shipping, special packaging, and regulatory paperwork. This non‑hazardous classification removes a significant procurement barrier, reducing shipping costs and lead times while simplifying customs clearance for international research collaborations.

Transport classification
Supporting evidence
Non‑hazardous (DOT/IATA)
Eliminates dangerous‑goods surcharges and streamlines global shipment compared to halogenated acetonitriles.
Based on supplier SDS; confirm for destination jurisdiction.
Shipping compliance Safety Global procurement

Research & Industrial Application Scenarios


Pyrethroid Insecticide Intermediate Synthesis

The –CH₂CN group serves as a masked carboxylic acid equivalent; hydrolysis yields the corresponding phenylacetic acid, which is a direct precursor for pyrethroid acid chloride intermediates [1]. The 3,5‑dichloro‑4‑(difluoromethoxy) substitution pattern enhances insecticidal potency and metabolic stability of the final pyrethroid, consistent with structure‑activity trends established for halogenated pyrethroid benzyl esters.

Kinase Inhibitor & GPCR Ligand Scaffold

The electron‑withdrawing OCF₂H and Cl substituents lower the electron density of the phenyl ring, facilitating regioselective electrophilic functionalization or cross‑coupling. This makes the compound a valuable aryl halide equivalent for Suzuki, Sonogashira, or Buchwald‑Hartwig couplings in the construction of biaryl or aminoaryl pharmacophores. The intermediate leaving‑group ranking (F > OCF₂H >> Cl) [2] informs reaction sequencing: the difluoromethoxy group can be selectively displaced before or after nitrile elaboration, offering orthogonal functionalization strategies.

Agrochemical Lead Optimization for Metabolic Stability

The difluoromethoxy group is a recognized metabolically stable bioisostere for methoxy and hydroxy groups in agrochemical design. Combined with 3,5‑dichloro substitution, it imparts resistance to oxidative metabolism while maintaining target‑site binding. Procurement of this specific substitution pattern eliminates the need for in‑house installation of the –OCF₂H group, which typically requires specialized difluorocarbene reagents and rigorous safety protocols.

Non-Hazardous Intermediate for Global Collaborations

Because the compound is classified as non‑hazardous for DOT/IATA transport , it can be shipped globally without dangerous‑goods surcharges, extended customs clearance, or special storage permits. This makes it particularly suitable for multi‑site research programs where identical building blocks must be delivered reliably to partner laboratories in different regulatory jurisdictions.

Application
Selection Property
Validation Focus
Pyrethroid insecticide intermediate
3,5‑dichloro‑4‑(difluoromethoxy) scaffold as masked phenylacetic acid precursor
Nitrile hydrolysis efficiency and coupling with pyrethroid acid chloride
Kinase inhibitor / GPCR ligand scaffold
Electron‑withdrawing OCF₂H/Cl system for cross‑coupling reactivity
Regioselective Suzuki, Sonogashira, or Buchwald‑Hartwig functionalization
Agrochemical lead optimization
–OCF₂H as metabolic bioisostere; 3,5‑dichloro substitution pattern
Oxidative metabolism resistance and target‑site binding in agrochemical leads
Multi‑site / global research programs
Non‑hazardous DOT/IATA classification
Reduced shipping cost, simplified customs, and reliable delivery to partner labs
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